
(Z)-N'-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring and a pyrrolidine ring, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the condensation of pyridine-4-carbaldehyde with pyrrolidine, followed by the introduction of the hydroxyimino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Pyridin-4-yl(pyrrolidin-1-yl)methanethione
- 1-(pyridin-3-yl)ethan-1-one
- 4-(1H-pyrazol-4-yl)pyridine
Uniqueness
What sets (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of both the pyridine and pyrrolidine rings, along with the hydroxyimino group, provides a distinct reactivity profile and potential for diverse applications.
特性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
N'-hydroxy-2-pyridin-4-yl-2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)10(15-7-1-2-8-15)9-3-5-13-6-4-9/h3-6,10,16H,1-2,7-8H2,(H2,12,14) |
InChIキー |
NANJZFQKQGESKS-UHFFFAOYSA-N |
異性体SMILES |
C1CCN(C1)C(C2=CC=NC=C2)/C(=N/O)/N |
正規SMILES |
C1CCN(C1)C(C2=CC=NC=C2)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


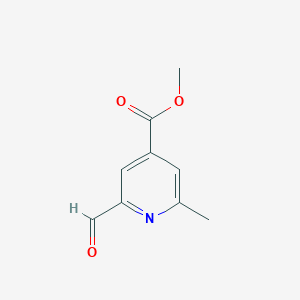
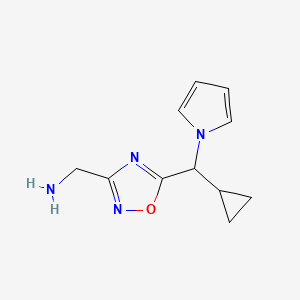
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)



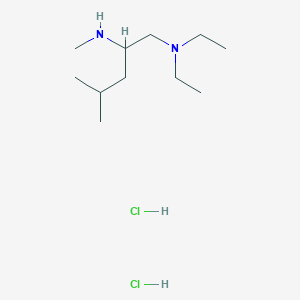
![(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)
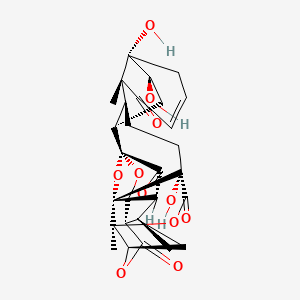


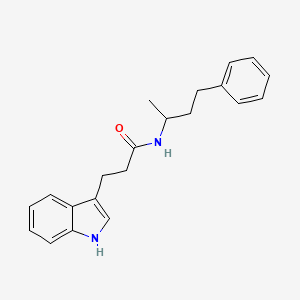
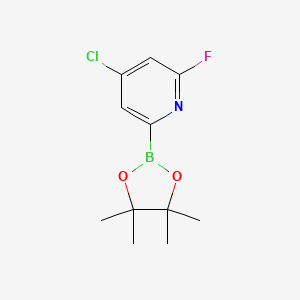
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B14868455.png)
